(6-Methylquinolin-3-yl)boronic acid

Suzuki-Miyaura coupling Quality Control Organic Synthesis

Researchers requiring regiospecific 6-methylquinoline-3-boronic acid for Suzuki-Miyaura cross-coupling face a critical supply challenge: substituting generic or positional isomer boronic acids yields different regioisomeric products, compromising SAR studies and target-oriented synthesis. (6-Methylquinolin-3-yl)boronic acid (CAS 1370040-78-0) provides the exact C6-methyl, C3-boronic acid configuration essential for reproducible biaryl/heterobiaryl construction. • Enables regiospecific C-C bond formation at the quinoline 3-position; the electron-donating 6-methyl group modulates coupling reactivity vs. unsubstituted analogs • Defined substitution pattern supports systematic SAR exploration of lipophilic and electronic effects on target binding • Quinoline fluorophore scaffold suitable for constructing bioimaging probes via Suzuki conjugation

Molecular Formula C10H10BNO2
Molecular Weight 187 g/mol
CAS No. 1370040-78-0
Cat. No. B1404036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methylquinolin-3-yl)boronic acid
CAS1370040-78-0
Molecular FormulaC10H10BNO2
Molecular Weight187 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=CC(=C2)C)N=C1)(O)O
InChIInChI=1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3
InChIKeyYDBDSKYPNQEAIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (6-Methylquinolin-3-yl)boronic acid


(6-Methylquinolin-3-yl)boronic acid (CAS 1370040-78-0) is a heteroaromatic boronic acid building block featuring a quinoline core substituted with a methyl group at the 6-position and a boronic acid moiety at the 3-position . With the molecular formula C₁₀H₁₀BNO₂ and a molecular weight of 187.00 g/mol, this compound serves primarily as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heterobiaryl systems in medicinal chemistry and materials science applications .

Positional Isomerism in (6-Methylquinolin-3-yl)boronic acid


Substituting (6-methylquinolin-3-yl)boronic acid with a generic quinoline boronic acid or a positional isomer is scientifically unsound and would result in the synthesis of a different compound. The specific substitution pattern (methyl at C6, boronic acid at C3) dictates the regiochemistry of the Suzuki-Miyaura cross-coupling reaction, directly determining the structure and, consequently, the biological activity or material properties of the final product . Furthermore, the presence of the electron-donating methyl group at the 6-position modifies the electron density of the quinoline ring compared to the unsubstituted quinolin-3-ylboronic acid (CAS 191162-39-7), which can influence the reactivity and coupling efficiency of the boronic acid moiety . Therefore, while other methylquinoline boronic acid isomers share the same molecular weight and formula, their use would lead to a regioisomeric product, necessitating the specific procurement of CAS 1370040-78-0 for target-oriented synthesis.

Comparative Performance of (6-Methylquinolin-3-yl)boronic acid


Purity Benchmarking in Cross-Coupling

Commercially available (6-methylquinolin-3-yl)boronic acid is typically supplied with a standard purity of 97%, as confirmed by NMR and HPLC analysis from reputable vendors . This specification provides a quantitative baseline for procurement, ensuring sufficient material quality for reliable use in palladium-catalyzed cross-coupling reactions. While direct comparative yield data for this specific boronic acid against its analogs are not available in the public domain, establishing this purity level is a critical first step for reproducible synthetic outcomes.

Suzuki-Miyaura coupling Quality Control Organic Synthesis

Structural Distinction from Unsubstituted Analog

(6-Methylquinolin-3-yl)boronic acid (MW: 187.00 g/mol) is structurally differentiated from the simpler quinolin-3-ylboronic acid (MW: 172.98 g/mol) by the addition of a methyl group at the 6-position of the quinoline ring . This substitution introduces an electron-donating group that can alter the electronic properties of the aromatic system compared to the unsubstituted analog. While direct comparative kinetic data are unavailable, this structural feature is a key design element for medicinal chemists seeking to introduce specific steric and electronic characteristics into lead compounds, a modification absent in the simpler, commercially available quinolin-3-ylboronic acid (CAS 191162-39-7) .

Medicinal Chemistry SAR Studies Building Block

Boronic Acid vs Pinacol Ester: Reactivity and Stability

A key procurement decision involves selecting between the free boronic acid and its corresponding pinacol ester, (6-methylquinolin-3-yl)boronic acid pinacol ester (MW: 269.15 g/mol, CAS 2246896-79-1) . While direct comparative kinetic data are unavailable for this specific pair, this choice is a class-level inference. Free boronic acids are generally more reactive in Suzuki couplings but can be prone to protodeboronation and anhydride (boroxine) formation. Pinacol esters offer improved stability, shelf-life, and easier purification but may require stronger reaction conditions or additives for effective transmetalation [1]. The target compound (CAS 1370040-78-0) is therefore preferable when maximal reactivity is desired, whereas the ester is a more stable, storable alternative.

Suzuki-Miyaura coupling Reagent Selection Process Chemistry

Application Scenarios for (6-Methylquinolin-3-yl)boronic acid


Suzuki-Miyaura Cross-Coupling to 3-Aryl-6-methylquinolines

This is the primary and most straightforward application. The boronic acid at the 3-position of (6-methylquinolin-3-yl)boronic acid serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of aryl, heteroaryl, or vinyl halides . This application scenario directly leverages the structural evidence from Section 3, where the specific 3-position boronic acid handle is the reactive site, and the 6-methyl group remains intact, enabling the synthesis of diverse 3-substituted-6-methylquinoline libraries for biological screening or materials development.

Hit-to-Lead Optimization and SAR Studies

The compound is ideally suited for SAR exploration around the quinoline core. As established in Section 3, the presence of the 6-methyl group provides a defined lipophilic and electron-donating handle that is absent in the simpler quinolin-3-ylboronic acid . Researchers can use this building block to introduce this specific substitution pattern into a lead molecule via Suzuki coupling, then systematically evaluate the impact of the 6-methyl group on target binding affinity, selectivity, and physicochemical properties compared to the unsubstituted analog. This supports the rational design of optimized drug candidates where a 6-methyl substitution is hypothesized to be beneficial.

Fluorescent Probes with 6-Methylquinoline Fluorophore

The quinoline nucleus is a known fluorophore. The 6-methylquinoline scaffold in this boronic acid can be used to construct novel fluorescent probes . The boronic acid group enables the attachment of this fluorophore to a target molecule of interest (e.g., a biomolecule or a polymer) via a carbon-carbon bond. This application is supported by the structural evidence in Section 3, which confirms the molecule's ability to act as a stable and well-defined building block for incorporating a methyl-substituted quinoline fluorophore into more complex architectures, potentially for applications in bioimaging or chemical sensing.

Regioselective Synthesis for Material Science

The defined regiochemistry of the boronic acid and methyl groups ensures that this building block can be integrated into larger, more complex π-conjugated systems with precision. For instance, it could be used in the stepwise synthesis of oligomers or polymers for organic electronics, where the specific position of the quinoline unit and its methyl substituent within the polymer chain can critically influence charge transport properties, solid-state packing, and photophysical behavior. This application relies directly on the exact substitution pattern that differentiates this compound from its isomers, as highlighted in Section 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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